molecular formula C19H24N2O3S B3865834 2-[N-(benzenesulfonyl)-4-methylanilino]-N,N-diethylacetamide

2-[N-(benzenesulfonyl)-4-methylanilino]-N,N-diethylacetamide

Cat. No.: B3865834
M. Wt: 360.5 g/mol
InChI Key: HIBVIKFJKLEYEK-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-methylanilino]-N,N-diethylacetamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a methylanilino moiety, which is further linked to a diethylacetamide group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-methylanilino]-N,N-diethylacetamide typically involves the reaction of 4-methylaniline with benzenesulfonyl chloride to form N-(benzenesulfonyl)-4-methylaniline. This intermediate is then reacted with N,N-diethylacetamide under appropriate conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-methylanilino]-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst, such as acetic acid, can be used for oxidation reactions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxidation of the compound can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can yield amines or alcohols, depending on the specific conditions used.

    Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-methylanilino]-N,N-diethylacetamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-methylanilino]-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking its activity. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity. The compound may also interact with other molecular targets, such as receptors or ion channels, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(thiazol-4-ylmethyl)benzenesulfonamide: Known for its fungicidal activities.

    4-(2-aminoethyl)benzenesulfonamide: Studied for its interactions with carbonic anhydrase and other enzymes.

    N-(benzenesulfonyl)-4-methylaniline: An intermediate in the synthesis of various benzenesulfonamide derivatives.

Uniqueness

2-[N-(benzenesulfonyl)-4-methylanilino]-N,N-diethylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the diethylacetamide group enhances its solubility and bioavailability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-4-20(5-2)19(22)15-21(17-13-11-16(3)12-14-17)25(23,24)18-9-7-6-8-10-18/h6-14H,4-5,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBVIKFJKLEYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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